molecular formula C14H19NO2Sn B052469 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline CAS No. 1245284-29-0

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline

Cat. No.: B052469
CAS No.: 1245284-29-0
M. Wt: 352 g/mol
InChI Key: CYDOJNHZLMQALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline is a chemical compound with the molecular formula C14H19NO2Sn and a molecular weight of 352.02 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline typically involves the stannylation of an isoquinoline derivative. One common method includes the reaction of 6,7-dimethoxyisoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Scientific Research Applications

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its biological activity to understand its potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline can be compared with other isoquinoline derivatives such as:

Properties

IUPAC Name

(6,7-dimethoxyisoquinolin-3-yl)-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NO2.3CH3.Sn/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;;;;/h3,5-7H,1-2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDOJNHZLMQALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NC(=CC2=C1)[Sn](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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